
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is an organic compound that belongs to the class of vinylbenzenes This compound is characterized by the presence of a butyl group, a chloro group, and an ethoxyphenyl group attached to a vinylbenzene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxybenzaldehyde: This can be synthesized from 4-ethoxyphenol through an oxidation reaction.
Formation of (E)-1-chloro-2-(4-ethoxyphenyl)ethene: This intermediate is prepared by reacting 4-ethoxybenzaldehyde with a chlorinating agent such as thionyl chloride.
Final coupling reaction: The intermediate is then coupled with 1-butylbenzene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Applications De Recherche Scientifique
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-Butyl-4-(1-chloro-2-(4-methoxyphenyl)vinyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-Butyl-4-(1-chloro-2-(4-hydroxyphenyl)vinyl)benzene: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.
Propriétés
Numéro CAS |
54513-47-2 |
|---|---|
Formule moléculaire |
C20H23ClO |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
1-butyl-4-[(E)-1-chloro-2-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H23ClO/c1-3-5-6-16-7-11-18(12-8-16)20(21)15-17-9-13-19(14-10-17)22-4-2/h7-15H,3-6H2,1-2H3/b20-15+ |
Clé InChI |
YEJFQWHGEFCWJX-HMMYKYKNSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)OCC)/Cl |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


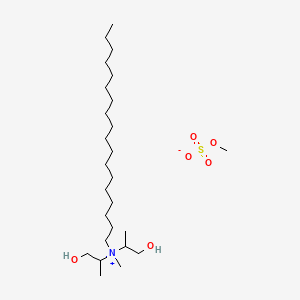
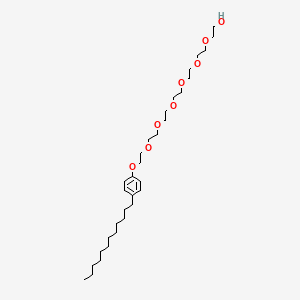
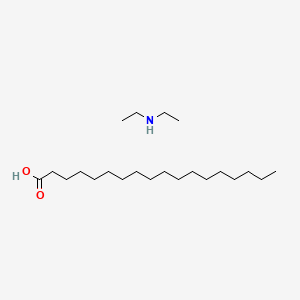
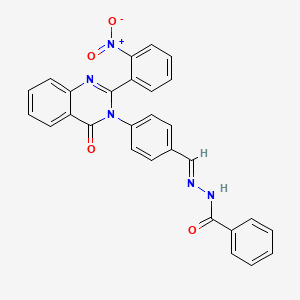
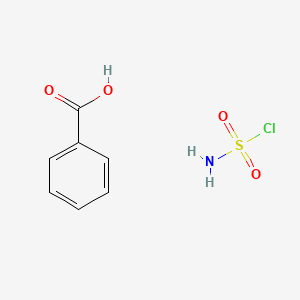
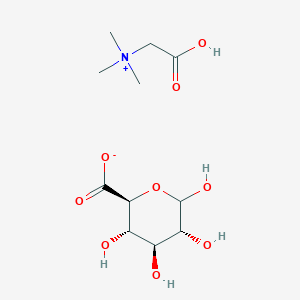
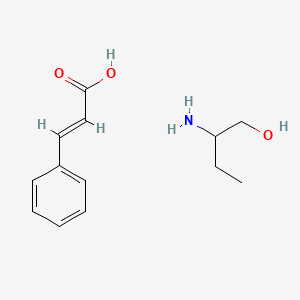
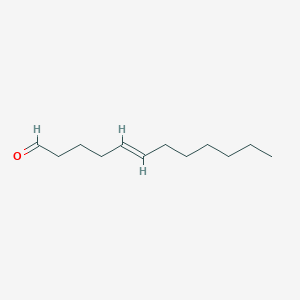


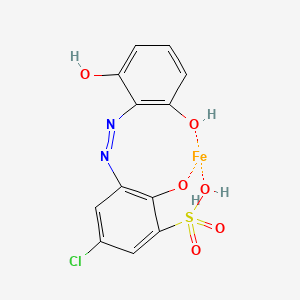

![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
